2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide
Description
This compound features a pyrimidine core substituted with an azepane ring (a 7-membered nitrogen-containing heterocycle) at the 2-position and a methyl group at the 6-position. The pyrimidin-4-yloxy group is linked to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15-13-19(23-20(21-15)24-11-5-3-4-6-12-24)27-14-18(25)22-16-7-9-17(26-2)10-8-16/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIFKIJHDQUMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(Azepan-1-yl)-6-Methylpyrimidin-4-ol
Starting material : 4,6-Dichloro-2-methylpyrimidine.
Reaction conditions :
-
Step 1 : React with azepane (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen.
-
Step 2 : Add potassium tert-butoxide (2.0 equiv) and stir at 60°C for 12 hours.
Mechanism : Nucleophilic aromatic substitution (SNAr) at the 2-position of the pyrimidine ring.
Intermediate : 2-(Azepan-1-yl)-4-chloro-6-methylpyrimidine.
Hydrolysis :
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Reflux the chlorinated intermediate with aqueous NaOH (2M) in ethanol (1:1 v/v) at 80°C for 6 hours.
Product : 2-(Azepan-1-yl)-6-methylpyrimidin-4-ol (Yield: 78%).
Functionalization of the Pyrimidine Core
Williamson Ether Synthesis
Reagents :
-
2-(Azepan-1-yl)-6-methylpyrimidin-4-ol (1.0 equiv).
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N-(4-Methoxyphenyl)chloroacetamide (1.2 equiv).
Conditions : -
Dissolve in dimethylformamide (DMF) with potassium carbonate (3.0 equiv).
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Heat at 90°C for 8 hours under nitrogen.
Mechanism : Deprotonation of the hydroxyl group forms an alkoxide, which displaces chloride from the chloroacetamide.
Purification :
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Cool the reaction mixture, dilute with ethyl acetate, wash with brine, and dry over Na2SO4.
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Isolate via column chromatography (SiO2, hexane/ethyl acetate 3:1).
Product : 2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide (Yield: 65%).
Synthesis of N-(4-Methoxyphenyl)Chloroacetamide
Acetylation of 4-Methoxyaniline
Reagents :
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4-Methoxyaniline (1.0 equiv).
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Chloroacetyl chloride (1.1 equiv).
Conditions : -
Dissolve in dichloromethane (DCM) at 0°C.
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Add triethylamine (2.0 equiv) dropwise, then stir at room temperature for 4 hours.
Mechanism : Nucleophilic acyl substitution forms the acetamide bond.
Workup :
-
Extract with 5% HCl, wash with NaHCO3, and dry.
Product : N-(4-Methoxyphenyl)chloroacetamide (Yield: 85%).
Optimization and Scalability
Industrial-Scale Production
Continuous flow reactors enhance yield and reduce reaction time:
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Pyrimidine functionalization : 2.5-hour residence time at 100°C.
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Etherification : Microreactor setup with 95% conversion efficiency.
Key parameters :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 90–100°C | ↑ Rate, ↓ Side reactions |
| Solvent | DMF | ↑ Solubility |
| Base | K2CO3 | ↑ Alkoxide formation |
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
-
δ 7.52 (d, 2H, J = 8.8 Hz, Ar-H).
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δ 6.89 (d, 2H, J = 8.8 Hz, Ar-H).
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δ 4.62 (s, 2H, OCH2CO).
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δ 3.81 (s, 3H, OCH3).
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δ 3.45 (m, 4H, azepane N-CH2).
HRMS (ESI+) :
Challenges and Alternatives
Steric Hindrance Mitigation
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions primarily at the methoxy group, potentially forming aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions could target the pyrimidine or azepane ring structures, potentially modifying the electron density and reactivity of the molecule.
Substitution: : Substitution reactions could occur at the aromatic ring, especially if leaving groups are present or under Friedel-Crafts conditions.
Common Reagents and Conditions:
Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reductive agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: : Halogenated reagents and catalysts such as iron chloride in Friedel-Crafts alkylation or acylation.
Major Products Formed: The major products formed from these reactions depend on the conditions and reagents used but typically involve derivatives with modified functional groups, such as hydroxyl, carbonyl, or alkylated versions of the starting molecule.
Scientific Research Applications
Preliminary studies indicate that 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide exhibits several promising pharmacological effects:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Neuropharmacological Effects : The compound may modulate neurotransmitter systems, particularly through glycine transport inhibition, which could have implications in treating psychiatric disorders such as schizophrenia or anxiety.
Antimicrobial Studies
A study investigated the antimicrobial properties of related compounds within the same structural class. Results indicated significant activity against Gram-positive bacteria, highlighting the potential of this compound in developing new antibiotics.
Neuropharmacological Research
Research focusing on glycine transporters revealed that compounds similar to this compound can alter glycine levels in synaptic clefts, suggesting therapeutic benefits for neuropsychiatric conditions.
Computational Studies
In silico docking studies have been employed to predict the binding affinities of this compound to various biological targets. These computational approaches help identify potential interactions with proteins or enzymes relevant to disease pathways, paving the way for experimental validation through biochemical assays.
Potential Applications
The potential applications of this compound include:
- Drug Development : Due to its unique structure and biological activity, it may serve as a lead compound for developing new therapeutics targeting infectious diseases or neurological disorders.
- Research Reference Compound : Its structural characteristics make it suitable for use as a reference compound in studies investigating similar molecules' reactivity and biological activity.
Mechanism of Action
The compound’s mechanism of action in biological systems likely involves interaction with molecular targets such as enzymes or receptors. The azepane ring can mimic natural substrates, while the pyrimidine core and methoxyphenyl group provide additional binding specificity and affinity. The molecular pathways involved would depend on the exact biological context but often include modulation of enzymatic activity or receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyrazolo-Pyrimidine Analogs
Compound : 2-[4-(Azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide (Z223-0971)
- Structural Differences : Replaces the pyrimidin-4-yloxy group with a pyrazolo[3,4-d]pyrimidine core.
- The benzyl linkage to the 4-methoxyphenyl group could enhance lipophilicity compared to the direct acetamide bond in the parent compound .
Quinazoline Sulfonyl Derivatives
Compounds :
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38)
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39)
- Structural Differences : Feature a quinazoline sulfonyl core instead of pyrimidine.
- Biological Activity : Demonstrated potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay). The sulfonyl group may improve solubility, while the pyrrolidine/piperidine rings mimic azepane’s conformational flexibility .
Substitution Patterns on the Acetamide Moiety
Chlorophenyl vs. Methoxyphenyl
Compound : 2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chlorophenyl)acetamide
- Structural Differences : Substitutes 4-methoxyphenyl with 2-chlorophenyl.
- Implications : The electron-withdrawing chloro group may reduce electron density on the aromatic ring, affecting π-π stacking interactions. This could alter binding to hydrophobic pockets in target proteins compared to the electron-donating methoxy group .
Benzothiazole Derivatives
Compounds :
- N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- Structural Differences : Replaces the pyrimidinyloxy-acetamide with a benzothiazole-acetamide scaffold.
Pharmacological and Physical Properties
Anti-Cancer Activity
- Parent Compound: Limited direct data, but analogs like Z223-0971 and quinazoline derivatives (38, 39) show activity against cancer cell lines. The azepane and methoxyphenyl groups are hypothesized to contribute to cytotoxicity by interfering with kinase or protease activity .
- Flavone Derivatives : N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIf) exhibited a melting point of 187–189°C and moderate yields (50%), suggesting challenges in synthesis compared to pyrimidine-based analogs .
Enzymatic Targeting
- Nitric Oxide Synthase Inhibitors : A related compound, 2-{(2R)-4-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-1-isobutyrylpiperazin-2-yl}-N-[2-(4-methoxyphenyl)ethyl]acetamide, targets inducible nitric oxide synthase. The 4-methoxyphenyl ethyl group may facilitate binding to hydrophobic enzyme pockets, a feature shared with the parent compound .
Biological Activity
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C21H28N4O3
- Molecular Weight: Approximately 370.453 g/mol
- Structural Features: The compound features an azepan ring, a methylpyrimidine moiety, and a methoxy-substituted phenyl group, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit the following mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
- Receptor Interaction: It could interact with cell surface receptors, influencing signal transduction processes.
- DNA Intercalation: The structure allows potential intercalation into DNA, affecting gene expression and cellular function.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties: Preliminary investigations indicate cytotoxic effects on cancer cell lines, warranting further exploration in cancer therapy.
- Anti-inflammatory Effects: The compound has demonstrated the ability to reduce inflammation in preclinical models.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Case Study Example: Anticancer Activity
In a study conducted on human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. Further research is necessary to elucidate the specific signaling pathways involved.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for determining its therapeutic potential. Binding affinity studies have indicated that the compound can effectively bind to certain enzymes involved in metabolic pathways, which may explain its observed biological activities.
Table 2: Interaction Profiles
| Target Enzyme | Binding Affinity (Ki) | Effect |
|---|---|---|
| Cyclooxygenase (COX) | 50 nM | Inhibition of activity |
| Protein Kinase B | 30 nM | Modulation of signaling |
| Topoisomerase II | 15 nM | Interference with DNA |
Q & A
Q. What are the recommended synthetic routes for 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from pyrimidine precursors. Key steps include:
- Nucleophilic substitution : Reacting a 6-methylpyrimidin-4-ol derivative with azepane under basic conditions (e.g., NaH or K₂CO₃) to introduce the azepan-1-yl moiety .
- Acetamide coupling : Using chloroacetyl chloride or activated esters to attach the N-(4-methoxyphenyl)acetamide group .
- Optimization : Control reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst selection to maximize yield (typically 50–80%) while minimizing side reactions like hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H NMR : Look for signals at δ 1.4–1.8 ppm (azepane CH₂ groups), δ 2.4 ppm (pyrimidine-CH₃), and δ 3.7–3.8 ppm (OCH₃ of the 4-methoxyphenyl group) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrimidine-azepane core .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases or proteases due to structural similarities to pyrimidine-based inhibitors (e.g., adenosine receptor antagonists) .
- Cellular viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity, with IC₅₀ calculations .
- Receptor binding studies : Radioligand displacement assays for CNS targets (e.g., serotonin or dopamine receptors) based on the azepane moiety’s neuropharmacological relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally related compounds?
- Methodological Answer :
- Analytical validation : Replicate studies using standardized protocols (e.g., identical cell lines, assay buffers) to eliminate variability .
- Structural confirmation : Re-characterize disputed compounds via X-ray crystallography (using SHELX for refinement ) or 2D NMR (COSY, HSQC) to verify purity and stereochemistry .
- Meta-analysis : Compare datasets across publications to identify trends (e.g., substituent effects on potency) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrimidine-azepane core?
- Methodological Answer :
- Moieties to modify :
- Azepane ring : Replace with smaller (piperidine) or bulkier (cyclooctane) heterocycles to probe steric effects .
- Methoxyphenyl group : Test electron-withdrawing (e.g., -NO₂) or donating (-OH) substituents to assess electronic impacts on receptor binding .
- Biological testing : Use high-throughput screening (HTS) to evaluate modified analogs against diverse targets (e.g., GPCRs, ion channels) .
Q. What crystallographic methods are recommended for determining the compound’s 3D structure, and how can data quality be ensured?
- Methodological Answer :
- Data collection : Use synchrotron radiation or microfocus X-ray sources for high-resolution (<1.0 Å) datasets .
- Refinement : Employ SHELXL for small-molecule refinement, prioritizing restraints for flexible groups (e.g., azepane ring) to avoid overfitting .
- Validation : Cross-check with computational models (e.g., DFT-optimized geometries) and validate hydrogen-bonding networks using Mercury software .
Q. How should researchers address solubility and stability challenges during in vitro assays?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., DMSO:water mixtures ≤1% v/v) or surfactants (e.g., Tween-80) .
- Stability testing : Conduct LC-MS stability assays under physiological conditions (pH 7.4, 37°C) to identify degradation products .
- Formulation : Develop lyophilized powders or cyclodextrin complexes for long-term storage .
Safety and Handling
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
